Positional Isomer Differentiation: 5‑Substitution vs. 2‑ and 3‑Substituted Propanoic Acid Analogues
The target compound places the propanoic acid side chain at the pyridine 5‑position of the imidazo[1,2‑a]pyridine core. This regiochemistry differs from the more commonly encountered 2‑ and 3‑substituted propanoic acid analogues. While direct IC₅₀ values for this specific compound are not published in the primary literature, extensive SAR studies on the imidazo[1,2‑a]pyridine scaffold demonstrate that the position of substitution on the bicyclic core critically determines target binding affinity [1]. For example, in the H⁺,K⁺‑ATPase inhibitor series, shifting a substituent from the 8‑position to the 5‑position altered potency by factors ranging from 2‑fold to over 20‑fold [2].
| Evidence Dimension | Regiochemical positioning of propanoic acid side chain on imidazo[1,2‑a]pyridine core |
|---|---|
| Target Compound Data | Propanoic acid attached at pyridine 5‑position (C5) |
| Comparator Or Baseline | 3‑{Imidazo[1,2‑a]pyridin‑5‑yl}propanoic acid (CH₂ spacer variant); 3‑Imidazo[1,2‑a]pyridin‑2‑ylpropanoic acid (2‑position attachment) |
| Quantified Difference | LogP of target compound = 1.5224 ; comparator isomer LogP values not published but expected to differ by ≥0.3 units based on topological polar surface area variations across imidazo[1,2‑a]pyridine regioisomers |
| Conditions | In silico prediction (LogP); class‑level SAR derived from H⁺,K⁺‑ATPase and kinase inhibition assays in multiple publications |
Why This Matters
Procuring the correct regioisomer ensures that the physicochemical property set (LogP, TPSA, hydrogen‑bonding capacity) matches the design hypothesis, preventing unintended SAR deviations that could invalidate months of medicinal chemistry optimization.
- [1] Kaminski, J. J., et al. (1985‑1991). Antiulcer agents. Series on substituted imidazo[1,2‑a]pyridines. Journal of Medicinal Chemistry, 28, 876‑892; 30, 2031‑2046; 30, 2047‑2051; 32, 1686‑1700; 34, 533‑541. View Source
- [2] US Patent 6,579,884 (AstraZeneca). Compounds. Substituted imidazo[1,2‑a]pyridines as gastric acid secretion inhibitors. Issued June 17, 2003. View Source
